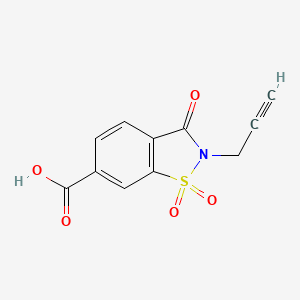

1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid, also known as TPBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. TPBC belongs to the class of benzothiazole derivatives and has shown promising results in various biological assays.

Wissenschaftliche Forschungsanwendungen

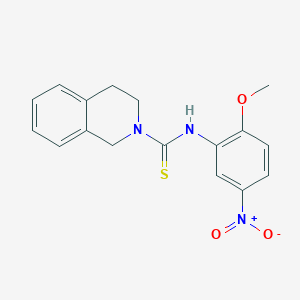

Synthesis and Biological Activity

Benzothiazole derivatives have been extensively explored for their biological activity. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid derivatives demonstrated good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, although no antifungal activity was observed against the tested species (Chavan & Pai, 2007).

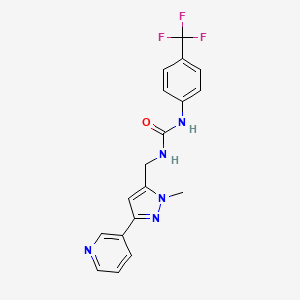

Antimicrobial Activity of Pyridine Derivatives

Another study on the synthesis and antimicrobial activity of new pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of benzothiazole derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Benzothiazole derivatives have also been evaluated for their corrosion inhibiting effects. A study on two benzothiazole derivatives as corrosion inhibitors for carbon steel in a 1 M HCl solution indicated that these inhibitors offered extra stability and higher inhibition efficiencies, highlighting the potential application of benzothiazole derivatives in corrosion protection (Hu et al., 2016).

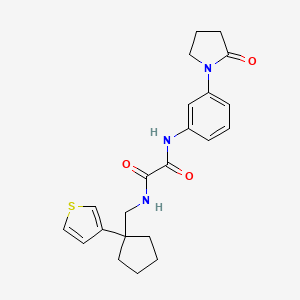

Sensing and Quantification

The development of methods for protein detection and quantification using anionic water-soluble conjugated polymers, which include benzothiazole units, offers a simple approach to protein sensing. These polymers demonstrated aggregation-induced fluorescence change, useful for protein sensing applications (Yu, Zhang, & Liu, 2008).

Excited-State Intramolecular Proton Transfer

A benzothiazole-based aggregation-induced emission luminogen exhibited multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. It was used as a ratiometric fluorescent chemosensor for the detection of pH fluctuations in biosamples, demonstrating the versatility of benzothiazole derivatives in sensor technology (Li et al., 2018).

Eigenschaften

IUPAC Name |

1,1,3-trioxo-2-prop-2-ynyl-1,2-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5S/c1-2-5-12-10(13)8-4-3-7(11(14)15)6-9(8)18(12,16)17/h1,3-4,6H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCBADZUGEOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)

![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2716627.png)

![5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2716630.png)